molecular formula C17H22N4O4S2 B2856502 1-(2-Ethoxyphenyl)-3-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea CAS No. 1428365-89-2

1-(2-Ethoxyphenyl)-3-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea

Cat. No.: B2856502
CAS No.: 1428365-89-2
M. Wt: 410.51
InChI Key: PIFMXNUCYHWOLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a novel compound that has been disclosed in the literature . It may be prepared as a pharmaceutical composition and may be used for the prevention and treatment of a variety of conditions in mammals including humans . These conditions include, but are not limited to, inflammatory conditions, autoimmune diseases, proliferative diseases, transplantation rejection, diseases involving impairment of cartilage turnover, congenital cartilage malformations, and/or diseases associated with hypersecretion of IL6 .


Synthesis Analysis

The synthesis of this compound involves a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizing easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound proceed through the intermediate formation of hetaryl isocyanates . The method can be applied to obtain N-isoquinolin-1-yl carbamates, although in lower yields .

Scientific Research Applications

Antiproliferative Activities

The modification of N-(6-(2-methoxy-3-(4-fluorophenylsulfonyl)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide by replacing the acetamide group with an alkylurea moiety, including compounds similar to 1-(2-Ethoxyphenyl)-3-(5-(ethylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)urea, has been explored for anticancer effects. These compounds exhibit significant antiproliferative activities against human cancer cell lines and low acute oral toxicity. Their efficacy in inhibiting tumor growth in mouse models suggests their potential as potent PI3K inhibitors and anticancer agents with reduced toxicity (Xiao-meng Wang et al., 2015).

Antiparkinsonian Activity

A series of urea derivatives, including those structurally related to this compound, have been synthesized and evaluated for their antiparkinsonian activity. These compounds showed significant efficacy in reducing catalepsy induced by haloperidol in mice, indicating their potential for the treatment of Parkinson's disease. The neuroprotective properties associated with these compounds were highlighted by biochemical estimations from brain homogenate, suggesting their relevance in developing new therapeutic approaches (F. Azam et al., 2009).

Antibacterial Activity

Novel heterocyclic compounds containing a sulfonamido moiety, structurally similar to this compound, have been synthesized for use as antibacterial agents. These compounds, through their unique structural features, have demonstrated high antibacterial activities, offering a promising avenue for the development of new antibacterial therapies (M. E. Azab et al., 2013).

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(5-ethylsulfonyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S2/c1-3-25-14-8-6-5-7-12(14)18-16(22)20-17-19-13-9-10-21(11-15(13)26-17)27(23,24)4-2/h5-8H,3-4,9-11H2,1-2H3,(H2,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFMXNUCYHWOLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NC2=NC3=C(S2)CN(CC3)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.